

In-Depth Technical Guide to the Identification of Quinalphos Metabolites

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Compound of Interest

Compound Name: Quinalphos

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of **Quinalphos** metabolites. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to understand the metabolic fate of this organophosphate insecticide in various environmental and biological matrices. This document details the primary metabolites, their formation pathways, and the advanced analytical methodologies required for their detection and quantification.

Introduction to Quinalphos and its Metabolism

Quinalphos (O,O-diethyl O-quinoxalin-2-yl phosphorothioate) is a widely used organophosphate insecticide and acaricide.^{[1][2]} Its application in agriculture necessitates a thorough understanding of its environmental fate and metabolic pathways, as its degradation products can sometimes be more toxic and persistent than the parent compound.^{[3][4][5]} The metabolism of **Quinalphos** is a complex process involving several key biochemical transformations that vary depending on the matrix (e.g., soil, water, plants, and animals).^[3]

The primary metabolic pathways for **Quinalphos** degradation include:

- Hydrolysis: Cleavage of the phosphoester bond, often being the initial step in detoxification.
- S-oxidation: Conversion of the thiono (P=S) group to the more toxic oxon (P=O) form.^{[3][5]}

- Dealkylation: Removal of one or both ethyl groups from the phosphate moiety.[3][5]
- Thiono-thiol Rearrangement: Isomerization of the phosphorothioate structure.[3][5]

These processes lead to the formation of several key metabolites that are of toxicological and environmental concern.

Key Metabolites of Quinalphos

The degradation of **Quinalphos** results in the formation of several metabolites, with four being of primary interest due to their prevalence and potential toxicity.

Table 1: Major Metabolites of **Quinalphos**

Metabolite Name	Chemical Formula	Key Formation Pathway(s)	Toxicological Significance
Quinalphos oxon	C ₁₂ H ₁₅ N ₂ O ₄ P	S-oxidation	More potent acetylcholinesterase inhibitor than Quinalphos.[3][4]
2-Hydroxyquinoxaline	C ₈ H ₆ N ₂ O	Hydrolysis	A major and persistent degradation product.[3][5]
O-ethyl-O-quinoxalin-2-yl phosphoric acid	C ₁₀ H ₁₁ N ₂ O ₄ P	Dealkylation, Hydrolysis	Product of ester cleavage.[3][4]
Quinoxaline-2-thiol	C ₈ H ₆ N ₂ S	Hydrolysis, Rearrangement	Formed through cleavage of the P-O-quinoxaline linkage.[3][5]

Quantitative Analysis of Quinalphos and its Metabolites

The persistence and concentration of **Quinalphos** and its metabolites are highly dependent on the environmental matrix and conditions such as pH, temperature, and microbial activity.[3] The dissipation of **Quinalphos** in various matrices generally follows first-order kinetics.[3][6]

Table 2: Dissipation and Half-life of **Quinalphos** in Different Matrices

Matrix	Initial Concentration (mg/kg)	Half-life (days)	Time to reach below LOQ (days)	Reference
Tomato	0.307	2.62	10	[6]
Cauliflower Curd	1.72	2.32	15	[7]

LOQ: Limit of Quantification

Experimental Protocols for Metabolite Identification

The accurate identification and quantification of **Quinalphos** metabolites require robust analytical methodologies, typically involving sample extraction followed by chromatographic separation and mass spectrometric detection.

Sample Extraction: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Protocol for Soil and Plant Samples:

- Homogenization: Homogenize 10-15 g of the sample (e.g., soil, tomato, cauliflower).
- Extraction:
 - Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.
 - Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

- Shake vigorously for 1 minute and then centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) for removal of polar interferences, C18 for nonpolar interferences, and graphitized carbon black for pigment removal).
 - Vortex for 30 seconds and then centrifuge.
- Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Analytical Instrumentation

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **Quinalphos** and some of its metabolites.

Table 3: Typical GC-MS/MS Parameters for **Quinalphos** Analysis

Parameter	Value
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode	Splitless
Injector Temperature	250 - 280 °C
Carrier Gas	Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Temperature Program	Initial 60-80°C, hold for 2-3 min, ramp at 15-20°C/min to 180°C, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Ion Source Temperature	200 - 230 °C
Transfer Line Temperature	280 - 300 °C

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly suitable for the analysis of more polar and thermally labile metabolites that are not amenable to GC analysis.

Table 4: Typical LC-MS/MS Parameters for **Quinalphos** and Metabolite Analysis

Parameter	Value
Liquid Chromatograph	
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Flow Rate	0.2 - 0.4 mL/min
Gradient Elution	A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over the run.
Column Temperature	40 °C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), positive mode
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Ion Source Temperature	500 - 550 °C
Ion Spray Voltage	5500 V

Table 5: Exemplary MRM Transitions for **Quinalphos** and a Key Metabolite

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Quinalphos	299.1	157.1	129.0	10
Quinoxaline-2-carboxylic acid*	-	-	-	-

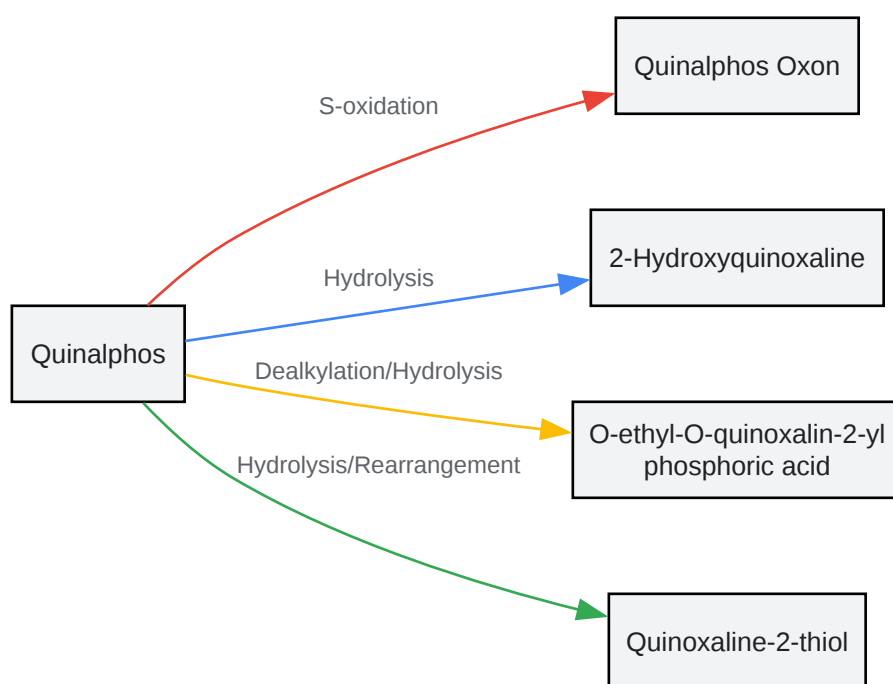
*Note: Specific MRM transitions for all metabolites are not consistently reported in the literature and require empirical determination in the laboratory. Quinoxaline-2-carboxylic acid is a related

quinoxaline derivative for which LC-MS/MS methods have been developed and can serve as a starting point for method development for **Quinalphos** metabolites.[8]

Visualizing Metabolic Pathways and Experimental Workflows

Quinalphos Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of **Quinalphos**.

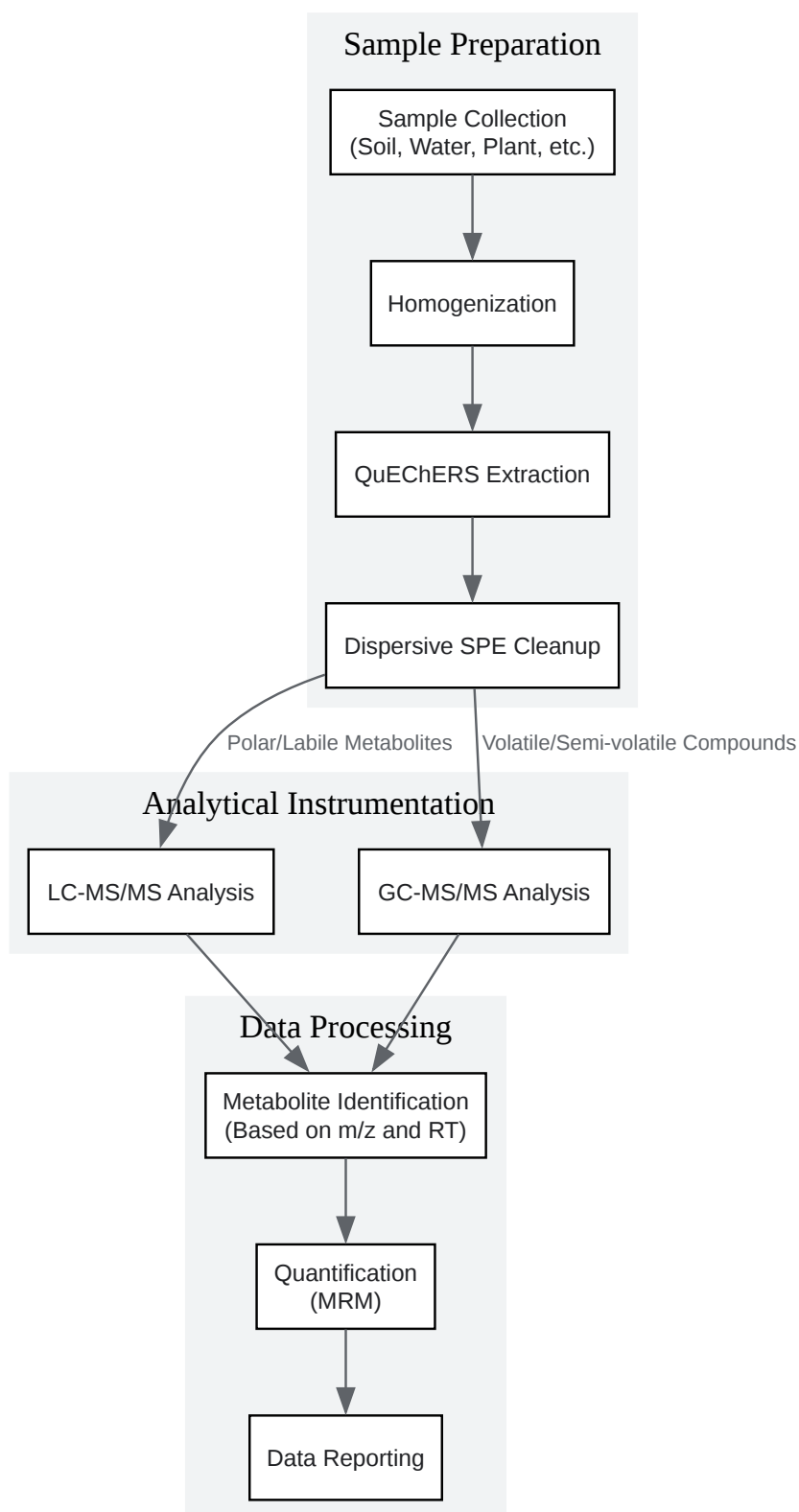


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Caption: Primary metabolic pathways of **Quinalphos**.

Experimental Workflow for Metabolite Identification

The diagram below outlines the general workflow for the identification of **Quinalphos** metabolites from sample collection to data analysis.



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Caption: General workflow for **Quinalphos** metabolite analysis.

Conclusion

The identification and quantification of **Quinalphos** metabolites are crucial for assessing the environmental impact and potential health risks associated with its use. This guide has provided an in-depth overview of the key metabolites, their formation pathways, and detailed analytical protocols for their detection. The use of advanced techniques such as QuEChERS for sample preparation, coupled with GC-MS/MS and LC-MS/MS for analysis, allows for the sensitive and specific determination of these compounds. Researchers and scientists can utilize the information presented herein to develop and validate robust methods for monitoring **Quinalphos** and its metabolites in various matrices, contributing to a safer and more sustainable agricultural practice.

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